2-Methylazetidine-2-carboxylic acid chemical structure and properties
2-Methylazetidine-2-carboxylic acid chemical structure and properties
2-Methylazetidine-2-carboxylic Acid: Structural Dynamics, Asymmetric Synthesis, and Applications in Drug Discovery
Structural Paradigm and Conformational Dynamics
As a Senior Application Scientist, I frequently encounter the demand for novel non-proteinogenic amino acids that can introduce rigid conformational constraints into therapeutic scaffolds. 2-Methylazetidine-2-carboxylic acid (2-MeAze) represents a highly specialized building block in this domain. It is characterized by a highly strained four-membered nitrogen-containing heterocycle (azetidine) and a quaternary stereocenter at the C2 position [1].
The introduction of the C2-methyl group onto the azetidine ring fundamentally alters its conformational landscape. In standard peptide synthesis, azetidine-2-carboxylic acid restricts the backbone dihedral angles (
Physicochemical Profile & Analytical Metrics
In drug development, 2-MeAze is rarely utilized in its zwitterionic free-acid form. Instead, it is typically deployed as the orthogonally protected 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (1-Boc-2-MeAze) to ensure compatibility with Solid-Phase Peptide Synthesis (SPPS) and cross-coupling workflows.
Table 1: Physicochemical and Analytical Properties of 1-Boc-2-MeAze [3]
| Property | Value | Scientific Relevance |
| IUPAC Name | 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | Standardized nomenclature for regulatory filing. |
| CAS Number | 1363402-35-0 (2S-enantiomer) | Essential for procurement of the biologically active stereoisomer. |
| Molecular Formula | C | Defines the stoichiometric mass for reaction scaling. |
| Molecular Weight | 215.25 g/mol | Utilized for molarity calculations in SPPS. |
| Monoisotopic Mass | 215.11575 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) validation. |
| Predicted CCS ([M+H]+) | 150.5 Ų | Collision Cross Section for ion mobility spectrometry profiling. |
Asymmetric Synthesis: Overcoming the Quaternary Challenge
Synthesizing enantiopure 2-MeAze is notoriously difficult due to the high ring strain of the azetidine core and the steric hindrance involved in forming a quaternary stereocenter. A highly robust, field-proven methodology utilizes (S)-phenylglycinol as a chiral auxiliary [1]. This approach is favored because it translates the difficult enantiomeric resolution into a much simpler diastereomeric separation.
Workflow for the asymmetric synthesis of 2-MeAze via (S)-phenylglycinol.
Step-by-Step Experimental Protocol
This protocol represents a self-validating system; the successful separation of diastereomers inherently guarantees the enantiomeric purity of the final product, provided the hydrolysis step is monitored carefully.
-
Amidation (Chiral Auxiliary Installation):
-
Procedure: Activate 4-bromo-2-methylbutanoic acid using a standard coupling reagent (e.g., HATU/DIPEA) in dichloromethane (DCM). Add 1.1 equivalents of (S)-phenylglycinol. Stir at room temperature until complete consumption of the acid is observed via LC-MS.
-
Causality: The (S)-phenylglycinol introduces a rigid chiral environment. This does not dictate absolute stereocontrol during the subsequent cyclization, but it ensures that the resulting cyclized products are diastereomers (which have different physical properties) rather than enantiomers (which are identical in standard environments).
-
-
Intramolecular Alkylation (Ring Closure):
-
Procedure: Transfer the purified amide to a dry solvent (e.g., THF) under inert atmosphere. Slowly add 1.5 equivalents of a strong, non-nucleophilic base (e.g., KHMDS) at 0°C.
-
Causality: The base deprotonates the amide nitrogen, triggering an intramolecular S
2 nucleophilic attack on the C4 carbon, displacing the bromide. The high energy barrier of forming a strained 4-membered ring requires a strong base and careful temperature control to prevent elimination side-reactions.
-
-
Diastereomeric Resolution:
-
Procedure: Subject the resulting mixture to flash column chromatography (silica gel, EtOAc/Hexane gradient).
-
Validation Checkpoint: Analyze the separated fractions via chiral HPLC. You must achieve a Diastereomeric Excess (d.e.) of >99% before proceeding, as any impurity here will carry over as an enantiomeric impurity in the final product.
-
-
Hydrolysis and Auxiliary Cleavage:
-
Procedure: Reflux the purified diastereomer in 6N HCl for 12-24 hours.
-
Causality: Harsh acidic conditions are required to hydrolyze the robust amide bond and cleave the phenylglycinol auxiliary, liberating the free 2-MeAze amino acid.
-
-
Orthogonal Protection:
-
Procedure: Neutralize the aqueous mixture, then treat with Di-tert-butyl dicarbonate (Boc
O) and Triethylamine (Et N) in a dioxane/water mixture. Extract with ethyl acetate and crystallize.
-
Pharmacological Applications: PARP Inhibition
Beyond peptidomimetics, 2-MeAze is a critical vector-directing moiety in small molecule oncology drugs, specifically Poly(ADP-ribose) polymerase (PARP) inhibitors [2].
PARP1 is an enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the base excision repair pathway. In cancers harboring BRCA1/2 mutations (Homologous Recombination Deficiency), the inhibition of PARP leads to the accumulation of double-strand breaks, resulting in targeted cancer cell death—a phenomenon known as synthetic lethality.
Incorporating the 2-MeAze ring into pyridinone or pyridazinone scaffolds provides a rigid, highly specific trajectory for the molecule to enter the NAD
Mechanism of synthetic lethality induced by 2-MeAze-derived PARP inhibitors.
Conclusion
The strategic utilization of 2-Methylazetidine-2-carboxylic acid allows medicinal chemists to impart severe conformational constraints and metabolic stability into therapeutic pipelines. While its synthesis demands rigorous stereochemical control via chiral auxiliaries like (S)-phenylglycinol, the resulting quaternary architecture is indispensable for the development of next-generation peptidomimetics and targeted oncology therapeutics like PARP inhibitors.
References
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2012). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry.[Link]
- Menear, K. A., et al. (2009). Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21866332, 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid. PubChem.[Link]
